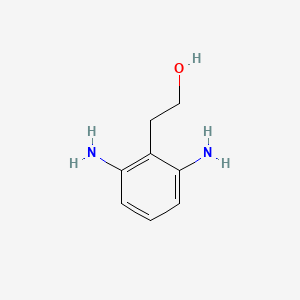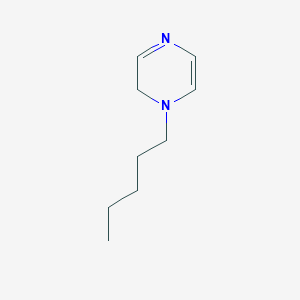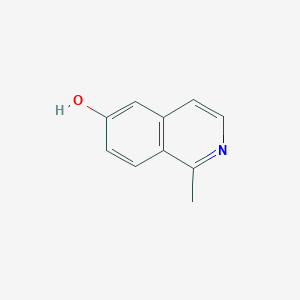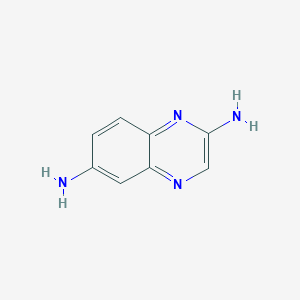
1-Methylpiperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the first position and a hydroxyl group at the third position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 1-Methylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The process involves the use of alkyl dihalides and primary amines under microwave irradiation, which facilitates the cyclocondensation reaction in an alkaline aqueous medium .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 1-Methylpiperidin-3-one
Reduction: Various piperidine derivatives
Substitution: Halogenated piperidine compounds
Applications De Recherche Scientifique
1-Methylpiperidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, influencing signal transduction pathways. It may also inhibit or activate enzymes, thereby modulating biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpiperidin-3-one hydrochloride
- 3-Hydroxy-1-methylpiperidine
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
Uniqueness
1-Methylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position allows for unique reactivity compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C6H14ClNO |
|---|---|
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
1-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
NGRIOGQBDNKTFC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)
![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)




![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)
